molecular formula C19H20N2O5 B4184647 3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

Cat. No. B4184647
M. Wt: 356.4 g/mol
InChI Key: XQKFTTWNXPLVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a chromone derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one exerts its effects through various mechanisms, depending on the target tissue or cell type. In cancer cells, 3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one induces apoptosis by activating caspases and inhibiting the anti-apoptotic protein Bcl-2. In neurodegenerative diseases, 3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one reduces oxidative stress and inflammation by activating the Nrf2-ARE pathway and inhibiting the NF-κB pathway. In inflammation, 3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer effects. 3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been shown to reduce oxidative stress and inflammation by activating the Nrf2-ARE pathway and inhibiting the NF-κB pathway. 3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has also been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one is also relatively inexpensive compared to other compounds with similar activities. However, 3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has some limitations, including its low bioavailability and potential toxicity at high doses.

Future Directions

There are several future directions for further research on 3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one. One area of research is the development of 3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one analogs with improved bioavailability and efficacy. Another area of research is the investigation of the potential of 3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammation. Additionally, further studies are needed to elucidate the exact mechanisms of action of 3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one in different cell types and tissues.

Scientific Research Applications

3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. 3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases such as Alzheimer's disease, 3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. 3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has also been studied for its anti-inflammatory effects in various models, including acute lung injury and sepsis.

properties

IUPAC Name

3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c22-17(14-12-13-4-1-2-5-15(13)26-19(14)24)20-7-9-21(10-8-20)18(23)16-6-3-11-25-16/h1-2,4-5,12,16H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKFTTWNXPLVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
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3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
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3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
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3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
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3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
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3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

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